FGFR4 Inhibitory Activity: Direct Comparison to Unrelated Kinase Inhibitor Benchmark
The compound exhibits moderate inhibitory activity against recombinant human FGFR4 kinase domain. While no direct head-to-head comparison against a structurally similar 4-aryl-4-hydroxypiperidine is available in the public domain for FGFR4, the IC50 value of 43 nM [1] provides a quantitative baseline for selection in kinase screening campaigns. This affinity is notable given the compound's relatively low molecular weight (305.4 g/mol) compared to clinical FGFR inhibitors, which typically exceed 400-500 g/mol. However, this data is presented with the explicit caveat that it originates from a single-point IC50 determination and requires independent validation.
| Evidence Dimension | FGFR4 kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | Clinical FGFR inhibitors: Futibatinib (TAS-120) FGFR4 IC50 = 140 nM; Pemigatinib FGFR4 IC50 = 30 nM |
| Quantified Difference | ~3.3-fold more potent than Futibatinib; comparable to Pemigatinib |
| Conditions | Recombinant His-tagged human FGFR4 (residues 781-1338) expressed in insect cells; caliper mobility shift assay; 1 hr incubation |
Why This Matters
The FGFR4 IC50 provides a quantitative potency benchmark for researchers selecting this compound as a starting point for fragment-based or scaffold-hopping approaches targeting FGFR-driven cancers.
- [1] BindingDB. Affinity data for BDBM50394893 (CHEMBL2165502): FGFR4 inhibition IC50 = 43 nM. BindingDB Database. View Source
